Dibutyl disulfide

Description

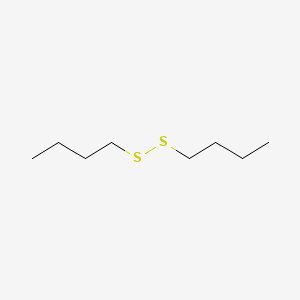

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(butyldisulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDSBWGCGSUXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSSCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060874 | |

| Record name | Disulfide, dibutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

229.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Dibutyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-45-8 | |

| Record name | Butyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, dibutyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, dibutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77EF35C0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibutyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dibutyl Disulfide: Chemical Properties and Structure

Introduction

This compound, also known as butyl disulfide or 5,6-dithiadecane, is an organosulfur compound with the chemical formula C₈H₁₈S₂.[1][2][3][4][5] It is characterized by a disulfide bond (S-S), which is a key functional group that dictates its chemical reactivity and biological activity.[6] This compound is a clear, colorless to very slightly brown or pale yellow liquid with a distinct sulfurous odor.[1][7] this compound and related organosulfur compounds are found in nature and have applications in various fields, including as flavoring agents, in materials science, and as intermediates in organic synthesis.[6][7] This guide provides a comprehensive overview of its chemical and physical properties, structure, reactivity, and methods for its synthesis.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈S₂ | [1][2][3][4][5][8] |

| Molecular Weight | 178.36 g/mol | [1][2][8] |

| CAS Registry Number | 629-45-8 | [1][2][3][4][5][8] |

| Appearance | Clear colorless to very slightly brown/pale yellow liquid | [1][7] |

| Odor | Sulfurous | [1][7] |

| Odor Threshold | 0.00021 ppm | [1] |

| Melting Point | -94 °C | [1] |

| Boiling Point | 229-233 °C at 760 mmHg | [1][2][7][8] |

| Density | 0.938 g/mL at 25 °C | [1][8] |

| Refractive Index (n20/D) | 1.492 | [1][7][8] |

| Vapor Pressure | 52 mmHg at 37.7 °C | [1][7][8] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [1][7][8] |

| Water Solubility | Immiscible; 4.292 mg/L at 25 °C (estimated) | [1][7] |

| LogP (o/w) | 5.207 (estimated) | [1][7] |

Chemical Structure and Identification

This compound consists of two butyl groups linked by a disulfide bond. The linear formula is CH₃(CH₂)₃SS(CH₂)₃CH₃.[8]

-

IUPAC Name: 1-(butyldisulfanyl)butane[2]

Caption: 2D Chemical Structure of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Spectra available for confirmation of proton environments. | [2][9] |

| Mass Spectrometry | Molecular Ion (M+): m/z 178. Key fragments at m/z 122 and 57. | [2][9][10] |

| IR Spectroscopy | Data available in the NIST Chemistry WebBook. | [2][3][11] |

Chemical Reactivity and Synthesis

The chemistry of this compound is dominated by the disulfide bond.

Reactivity: The sulfur-sulfur bond is the most reactive site in the molecule. It is susceptible to both reduction and oxidation.[6]

-

Reductive Cleavage: The S-S bond can be readily cleaved by reducing agents to yield two molecules of butanethiol. This reversibility is a key feature of disulfide bonds in biological systems.[6]

-

Oxidation: The sulfur atoms can be oxidized to higher oxidation states, forming compounds like thiosulfinates and thiosulfonates.[6]

-

Radical Formation: The S-S bond can undergo facile cleavage, particularly under photoirradiation, to generate thiyl radicals (RS•). These radicals can participate in a variety of bond-forming reactions.[6]

References

- 1. Butyl disulfide | 629-45-8 [chemicalbook.com]

- 2. Butyl disulfide | C8H18S2 | CID 12386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disulfide, dibutyl [webbook.nist.gov]

- 4. Disulfide, dibutyl [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 629-45-8 | Benchchem [benchchem.com]

- 7. butyl disulfide, 629-45-8 [thegoodscentscompany.com]

- 8. 二丁二硫 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Butyl disulfide(629-45-8) 1H NMR [m.chemicalbook.com]

- 10. Disulfide, dibutyl [webbook.nist.gov]

- 11. Disulfide, dibutyl [webbook.nist.gov]

Synthesis of High-Purity Dibutyl Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl disulfide, a key organosulfur compound, finds significant applications in pharmaceutical and industrial chemistry. Its role as a precursor in the synthesis of various bioactive molecules and its utility as a high-pressure lubricant additive and a component in flavoring agents underscore the necessity for reliable and efficient synthetic routes to obtain this compound in high purity. This technical guide provides a comprehensive overview of the primary methods for synthesizing high-purity this compound, with a focus on detailed experimental protocols, comparative analysis of synthetic routes, and robust analytical techniques for purity assessment. The methodologies discussed herein are designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to produce and characterize high-purity this compound for their specific applications.

Introduction

This compound (DBDS) is an organic chemical compound with the molecular formula C₈H₁₈S₂. Structurally, it consists of two butyl groups linked by a disulfide bond. The disulfide linkage is a pivotal functional group in various biological and chemical systems, contributing to the structural integrity of proteins and participating in redox processes. In the context of drug development, this compound and its derivatives are explored for their potential therapeutic properties. Furthermore, in industrial settings, it serves as a valuable chemical intermediate and additive.

The synthesis of high-purity this compound is paramount to ensure the desired reactivity, avoid side reactions, and meet the stringent quality standards required in pharmaceutical and fine chemical manufacturing. This guide details the most effective and commonly employed synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate method based on factors such as yield, purity, cost-effectiveness, and environmental impact.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: the oxidation of 1-butanethiol and the reaction of a butyl halide with a sulfur-containing reagent. Each of these routes encompasses several variations with distinct advantages and disadvantages.

Oxidation of 1-Butanethiol

The oxidative coupling of thiols is a direct and widely used method for the formation of symmetrical disulfides. This approach involves the oxidation of two molecules of 1-butanethiol to form one molecule of this compound.

The use of atmospheric oxygen as the oxidant presents a green and cost-effective method for the synthesis of this compound. This reaction is typically catalyzed by a base.

-

Experimental Protocol:

-

To a round-bottom flask, add 1-butanethiol (1.0 equivalent).

-

Add a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA) (1.0-1.2 equivalents).

-

Stir the reaction mixture vigorously at room temperature under an open-air atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

-

Hydrogen peroxide is a clean and efficient oxidant, with water being the only byproduct. This method can be performed under mild conditions.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 1-butanethiol (1.0 equivalent) in a suitable solvent such as trifluoroethanol.

-

Cool the mixture in an ice bath.

-

Add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 8-12 hours.

-

Monitor the reaction by TLC or GC.

-

After the reaction is complete, add a solution of sodium sulfite to quench any excess hydrogen peroxide.

-

Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

-

Iodine can be used as a catalyst in the aerobic oxidation of thiols, offering a sustainable and efficient method.

-

Experimental Protocol:

-

To a solution of 1-butanethiol (1.0 equivalent) in ethyl acetate, add a catalytic amount of iodine (e.g., 5 mol%).

-

Stir the reaction mixture under an oxygen atmosphere (e.g., using an oxygen balloon) at an elevated temperature (e.g., 70 °C) for 4-6 hours.[1]

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Synthesis from Butyl Halides

An alternative approach involves the use of butyl halides, such as 1-bromobutane, and a sulfur source to construct the disulfide bond.

This method involves the reaction of an alkyl halide with a pre-formed or in-situ generated sodium disulfide.

-

Experimental Protocol:

-

Prepare an aqueous solution of sodium disulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur in water.

-

In a separate flask, dissolve 1-bromobutane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in an organic solvent like dichloromethane.

-

Add the aqueous sodium disulfide solution to the organic solution of 1-bromobutane.

-

Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.

-

Monitor the reaction by TLC or GC.

-

After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by vacuum distillation.

-

Quantitative Data Summary

The following table provides a comparative summary of the different synthetic routes for this compound and its analogs, highlighting key quantitative parameters.

| Method | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Air Oxidation | 1-Butanethiol | Triethylamine | DMF | 24-48 h | ~90-95 | >98 |

| H₂O₂ Oxidation | 1-Butanethiol | 30% H₂O₂ | Trifluoroethanol | 8-12 h | ~95 | >99 |

| Iodine-Catalyzed Oxidation | 1-Butanethiol | I₂ (cat.), O₂ | Ethyl Acetate | 4-6 h | >95[1] | >99 |

| From 1-Bromobutane | 1-Bromobutane | Na₂S₂, TBAB | Dichloromethane/Water | 0.5-1 h | ~93 | >99 |

Note: Yields and purity are based on reported values for analogous compounds and may vary depending on specific reaction conditions and purification methods.

Purification of this compound

Achieving high purity is critical for most applications of this compound. The primary methods for purification are vacuum distillation and column chromatography.

Vacuum Distillation

Due to its relatively high boiling point (229-233 °C at atmospheric pressure), distillation under reduced pressure is the preferred method for purifying this compound to prevent decomposition.[2]

-

Protocol:

-

Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually reduce the pressure using a vacuum pump.

-

Heat the distillation flask gently using a heating mantle.

-

Collect the fraction that distills at the expected boiling point at the given pressure. For this compound, the boiling point is approximately 117-118 °C at 20 mmHg.

-

Monitor the purity of the collected fractions by GC.

-

Column Chromatography

For the removal of polar impurities or closely boiling isomers, column chromatography can be employed.

-

Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate).

-

Collect fractions and analyze them by TLC or GC to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization for Purity Assessment

The purity of the synthesized this compound should be rigorously assessed using appropriate analytical techniques.

Gas Chromatography (GC)

GC is the most common and effective method for determining the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is typically used for quantification.

-

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with an FID.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

-

Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample and record the chromatogram. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized this compound and identifying any potential impurities.

-

¹H NMR (in CDCl₃):

-

δ ~2.7 ppm (triplet, 4H, -S-CH₂-)

-

δ ~1.7 ppm (sextet, 4H, -CH₂-CH₂-S-)

-

δ ~1.4 ppm (sextet, 4H, -CH₂-CH₃)

-

δ ~0.9 ppm (triplet, 6H, -CH₃)

-

-

¹³C NMR (in CDCl₃):

-

δ ~39.0 ppm (-S-CH₂-)

-

δ ~33.0 ppm (-CH₂-CH₂-S-)

-

δ ~22.0 ppm (-CH₂-CH₃)

-

δ ~13.5 ppm (-CH₃)

-

Visualizations

Experimental Workflows

Caption: General workflows for the synthesis of high-purity this compound.

Logical Relationship of Synthesis Routes

Caption: Logical relationships between starting materials and synthesis methods.

Conclusion

The synthesis of high-purity this compound is achievable through several reliable methods. The oxidation of 1-butanethiol, particularly using clean oxidants like hydrogen peroxide or employing iodine-catalyzed aerobic conditions, offers high yields and purity with favorable environmental considerations. The synthesis from 1-bromobutane provides a rapid alternative. The choice of the optimal synthetic route will depend on the specific requirements of the application, including scale, cost, and available resources. Rigorous purification, primarily through vacuum distillation, and comprehensive analytical characterization by GC and NMR are essential to ensure the high purity required for pharmaceutical and specialized chemical applications. This guide provides a solid foundation for researchers and professionals to confidently synthesize and characterize high-purity this compound.

References

An In-depth Technical Guide to Dibutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibutyl disulfide, a key organosulfur compound. It covers its fundamental chemical properties, synthesis methodologies, and significant applications, with a particular focus on its relevance to drug development and materials science.

Chemical Identification and Synonyms

This compound is an organic disulfide with the chemical formula C8H18S2.[1][2][3][4][5] Its unique properties make it a valuable reagent in various chemical and pharmaceutical applications.[6]

CAS Number: 629-45-8[1][2][3][4][5][7]

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. This data is essential for its handling, application in experimental setups, and for computational modeling.

| Property | Value | Reference |

| Molecular Formula | C8H18S2 | [3][5][7] |

| Molecular Weight | 178.36 g/mol | [1][2][4][7] |

| Appearance | Colorless to light yellow or light orange liquid | [3][4][5] |

| Odor | Sulfurous | [4] |

| Density | 0.938 g/mL at 25 °C | [2][4][8] |

| 0.94 g/cm³ at 20 °C | [1] | |

| Melting Point | -94 °C | [1][4] |

| Boiling Point | 229-233 °C | [2][8] |

| Flash Point | 93 °C (closed cup) | [1][2] |

| Vapor Pressure | 52 mmHg at 37.7 °C | [2][8] |

| Refractive Index | n20/D 1.492 | [2][8] |

| Water Solubility | Immiscible | [4] |

| SMILES String | CCCCSSCCCC | [2][8] |

| InChI Key | CUDSBWGCGSUXDB-UHFFFAOYSA-N | [1][2][8] |

Synthesis of this compound

This compound can be synthesized through several routes. A common laboratory and industrial method involves the reaction of an alkyl halide with a disulfide source. Below is a generalized experimental workflow for the synthesis of this compound from 1-bromobutane and sodium disulfide.

Caption: Synthesis workflow for this compound.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

1-Bromobutane

-

Didecyldimethylammonium bromide (DDAB) or another suitable phase-transfer catalyst

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) and elemental sulfur (1.1 equivalents) in water.

-

Preparation of Organic Phase: In a separate flask, dissolve 1-bromobutane (1.0 equivalent) and the phase-transfer catalyst (e.g., DDAB, 2-5 mol%) in dichloromethane.

-

Reaction: Add the aqueous sodium disulfide solution to the organic solution of 1-bromobutane. Stir the resulting biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by distillation or column chromatography to yield the final product.

Applications in Drug Development and Research

This compound and the disulfide bond functionality are of significant interest in drug development and various research fields.

Organosulfur compounds, including disulfides, have a long history as antibacterial agents.[9][10] The disulfide linkage is crucial for the bioactivity of many of these compounds.[9] They can interfere with bacterial cellular processes by reacting with thiol groups in essential proteins, such as enzymes involved in lipid biosynthesis, or by generating reactive oxygen species that damage bacterial DNA.[9] this compound can serve as a model compound or a synthetic precursor for developing new antimicrobial agents that leverage the reactivity of the disulfide bond.[9]

Disulfide bonds are critical for stabilizing the three-dimensional structures of many bioactive peptides and proteins.[11] However, the inherent chemical lability of disulfide bonds can be a drawback in drug development, leading to issues with stability and shelf-life.[11] Research into disulfide bond surrogates, such as methylene thioacetal linkages, aims to overcome these limitations.[11] this compound is used in fundamental studies to understand the chemistry of disulfide exchange reactions and the interactions of disulfide-containing molecules in biological systems.[6]

Caption: Role of disulfide bonds in targeted drug delivery.

This diagram illustrates a strategy in which a drug is linked to a polymer via a disulfide bond.[12] In the tumor microenvironment, which has a high concentration of glutathione (GSH), the disulfide bond is cleaved, leading to the targeted release of the drug.[12]

This compound and related thioethers are used in surface science to study the formation of self-assembled monolayers (SAMs).[13] Understanding the adsorption and interaction of such molecules on surfaces, like copper, is crucial for developing new nanoscale devices and materials.[13]

This protocol outlines a method for the separation and quantification of this compound from an aqueous caustic waste emulsion, relevant to industrial process control and environmental monitoring.

Materials:

-

Oil-in-water (OIW) emulsion containing this compound

-

Nanobubble generator (e.g., via hydrodynamic cavitation)

-

Dissolved Air Flotation (DAF) column

-

Gas chromatograph (GC)

-

Polyelectrolytes (e.g., Chitosan, Cationic polyacrylamide - CPAM) (optional)

Procedure:

-

Preparation of Emulsion: Prepare a synthetic OIW emulsion by stabilizing this compound in an aqueous caustic solution (e.g., 4% by weight) using a surfactant (e.g., Polysorbate) and an ultrasonic mixer. The initial concentration of this compound should be known (e.g., 1100 mg/L).

-

Nanobubble Flotation:

-

Introduce the OIW emulsion into the DAF column.

-

Generate nanobubbles (e.g., with an average diameter of 120 nm) and inject them into the DAF column.

-

Optionally, add a polyelectrolyte like Chitosan or CPAM to enhance flocculation and separation.

-

-

Sampling: Collect samples from the bottom outlet of the flotation column at specific time intervals (e.g., after 10 minutes).

-

Quantification by GC: Analyze the collected samples using a gas chromatograph to determine the residual concentration of this compound.

-

Calculation of Removal Efficiency: Calculate the removal efficiency of this compound based on the initial and final concentrations.

Safety Information

This compound is a chemical that requires careful handling. It is classified as a warning-level hazard and can cause skin and eye irritation, as well as respiratory tract irritation.[1][2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2][4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at temperatures between 2-30°C.[1][4]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

- 1. This compound for synthesis 629-45-8 [sigmaaldrich.com]

- 2. This compound 97 629-45-8 [sigmaaldrich.com]

- 3. This compound | 629-45-8 | TCI AMERICA [tcichemicals.com]

- 4. Butyl disulfide | 629-45-8 [chemicalbook.com]

- 5. Manufacturers of this compound, 95%, CAS 629-45-8, D 0656, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. This compound (629-45-8) at Nordmann - nordmann.global [nordmann.global]

- 7. scbt.com [scbt.com]

- 8. This compound 97 629-45-8 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Dibutyl Disulfide: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma and flavor profiles of various plants and is also produced by certain microorganisms. Beyond its sensory characteristics, this compound and related organosulfur compounds have garnered scientific interest for their potential biological activities, including antimicrobial and insecticidal properties. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its extraction, isolation, and identification, and an examination of a key signaling pathway influenced by related organosulfur compounds.

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, most notably in plants of the Allium and Ferula genera, as well as being a volatile metabolite of some bacteria and fungi. The concentration of this compound can vary significantly depending on the species, environmental conditions, and the extraction and analytical methods used.

Plant Kingdom

Allium Species (Onion, Garlic, and relatives):

Organosulfur compounds are characteristic components of the genus Allium. While diallyl disulfide is a principal component in garlic, this compound and its isomers have been identified in onion (Allium cepa) volatiles. The formation of these compounds is typically initiated by the enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxide precursors when the plant tissues are disrupted[1][2]. The concentration of dipropyl disulfide, a closely related compound, has been quantified in diced onion bulbs at 1175.88 µg/g fresh weight[2]. In fresh-cut onions, dipropyl disulfide is one of the main volatile compounds responsible for their strong aroma[3].

Ferula assa-foetida (Asafoetida):

The oleo-gum-resin of Ferula assa-foetida is a rich source of sulfur-containing compounds. Various studies have identified isomers of butyl disulfide as major constituents of its essential oil. The relative abundance of these compounds can be influenced by the geographical origin and the time of resin collection.

| Plant Species | Plant Part / Product | Compound | Concentration / Relative Abundance (%) | Reference |

| Ferula assa-foetida | Oleo-gum-resin | (E)-1-propenyl sec-butyl disulfide | 20.3 - 53.77 | [4] |

| Ferula assa-foetida | Oleo-gum-resin | (Z)-1-propenyl sec-butyl disulfide | 27.7 - 35.6 | [4] |

| Ferula assa-foetida | Fruit Essential Oil | (Z)-1-propenyl sec-butyl disulfide | 5.89 | [[“]] |

Microbial Kingdom

Bacteria:

Certain bacteria are known to produce volatile sulfur compounds, including disulfides. For instance, dimethyl disulfide (DMDS) is a common volatile emitted by various rhizobacteria such as Pseudomonas fluorescens and Serratia plymuthica[6]. While specific quantitative data for this compound from bacteria is limited, the production of a range of disulfide compounds by bacteria is well-documented[6][7].

Fungi:

Fungi are also known producers of volatile sulfur compounds. For example, various disulfides, including dimethyl disulfide and diethyl disulfide, have been detected in the headspace of cultures of the fungus Schizophyllum commune[8].

Experimental Protocols

The extraction, isolation, and identification of this compound from natural sources require specific methodologies due to its volatile nature.

Extraction of Essential Oils

2.1.1. Steam Distillation (for Allium species):

This method is suitable for extracting volatile compounds from plant material.

-

Apparatus: Steam generator, distilling flask with a Claisen adapter, condenser, and receiving flask.

-

Procedure:

-

Mince fresh plant material (e.g., 1 kg of onion bulbs) to disrupt the cell structure.

-

Place the minced material into the distilling flask and add water to cover it.

-

Connect the flask to the steam distillation apparatus.

-

Pass steam through the plant material. The steam will carry the volatile compounds, including this compound.

-

Condense the steam and volatile mixture in the condenser.

-

Collect the distillate in the receiving flask. The essential oil, containing this compound, will form a separate layer from the water.

-

Separate the oil layer and dry it over anhydrous sodium sulfate.

-

2.1.2. Solvent Extraction (for Ferula assa-foetida oleo-gum-resin):

This method is effective for extracting compounds from resinous materials.

-

Materials: Ferula assa-foetida oleo-gum-resin, dichloromethane (or another suitable organic solvent), rotary evaporator.

-

Procedure:

-

Grind the oleo-gum-resin to a fine powder.

-

Macerate the powder in dichloromethane at room temperature for 24 hours with occasional stirring.

-

Filter the mixture to remove solid particles.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

-

Isolation and Identification

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for separating and identifying volatile compounds like this compound.

-

Sample Preparation:

-

Dilute the essential oil or crude extract in a suitable solvent (e.g., dichloromethane).

-

For headspace analysis of microbial volatiles, use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace of the culture.

-

-

GC-MS Parameters (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C (hold for 2 min), then ramp to 250 °C at a rate of 5 °C/min (hold for 5 min).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification:

-

Compare the obtained mass spectrum with reference spectra from libraries such as NIST[9].

-

The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 178 and major fragment ions at m/z 122, 89, 57, and 41[10][11].

-

Confirm the identification by comparing the retention index with literature values.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information for the confirmation of this compound.

-

¹H NMR (300 MHz, CDCl₃):

-

δ 2.69 (t, 4H, -S-CH₂-)

-

δ 1.64 (sextet, 4H, -S-CH₂-CH₂-)

-

δ 1.42 (sextet, 4H, -CH₂-CH₃)

-

δ 0.93 (t, 6H, -CH₃)[12]

-

-

¹³C NMR (75.5 MHz, CDCl₃):

-

The ¹³C NMR spectrum will show four distinct signals corresponding to the four different carbon environments in the butyl chain. The Cβ chemical shift is particularly sensitive to the disulfide bond formation[13].

-

Signaling Pathways

While specific signaling pathways for this compound are not extensively characterized, research on closely related organosulfur compounds from garlic, such as diallyl disulfide (DADS), provides valuable insights into their mechanisms of action. These compounds are known to modulate key cellular pathways involved in oxidative stress response and apoptosis.

Nrf2 Signaling Pathway

Organosulfur compounds from garlic are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress[[“]][14][15].

Caption: Nrf2 signaling pathway activation by garlic organosulfur compounds.

PI3K/Akt/mTOR Apoptosis Pathway

Diallyl disulfide has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[16][17].

Caption: Diallyl disulfide-induced apoptosis via the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a naturally occurring organosulfur compound with a widespread distribution in the plant and microbial kingdoms. Its presence in common food items like onions and in traditional remedies like asafoetida underscores the importance of understanding its chemical properties and biological activities. The experimental protocols outlined in this guide provide a robust framework for the extraction, isolation, and confident identification of this compound from various natural matrices. Furthermore, the elucidation of signaling pathways affected by related organosulfur compounds opens avenues for future research into the therapeutic potential of this compound and its analogs. This technical guide serves as a valuable resource for researchers and professionals in natural product chemistry, food science, and drug development.

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diallyl sulfide induces growth inhibition and apoptosis of anaplastic thyroid cancer cells by mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Dimethyl Disulfide Produced by the Naturally Associated Bacterium Bacillus sp B55 Promotes Nicotiana attenuata Growth by Enhancing Sulfur Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl disulfide - Wikipedia [en.wikipedia.org]

- 8. Isolation and Analysis of Chemical Components of Garlic (Allium sativum L.) Tuber Essential Oil As Well As Antibacterial and Antioxidant Activity Tests | Journal of Chemical Natural Resources [talenta.usu.ac.id]

- 9. Disulfide, dibutyl [webbook.nist.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Butyl disulfide(629-45-8) MS [m.chemicalbook.com]

- 12. Butyl disulfide(629-45-8) 1H NMR [m.chemicalbook.com]

- 13. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of detoxifying enzymes by garlic organosulfur compounds through transcription factor Nrf2: effect of chemical structure and stress signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal decomposition pathways of Dibutyl disulfide

An In-depth Technical Guide to the Thermal Decomposition Pathways of Dibutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition pathways of this compound, with a focus on its isomers, di-n-butyl disulfide and di-t-butyl disulfide. The thermal stability and decomposition products of these compounds are critical considerations in various applications, including the formulation and development of pharmaceuticals where sulfur-containing compounds may be present.

Introduction

This compound (C₈H₁₈S₂) exists as two primary isomers: di-n-butyl disulfide and di-t-butyl disulfide. Their structural differences significantly influence their thermal stability and decomposition mechanisms. Understanding these pathways is crucial for predicting degradation products, ensuring product stability, and developing robust analytical methods.

Thermal Stability of this compound Isomers

A kinetic study on the thermal decomposition of various dialkyl disulfides in tetralin solution revealed a stark contrast in the thermal stability of the two isomers. Under the studied conditions (196-217 °C), di-t-butyl disulfide was found to decompose at a rate comparable to diaryl disulfides, whereas di-n-butyl disulfide showed no signs of decomposition[1]. This indicates that di-n-butyl disulfide is significantly more thermally stable than its tert-butyl counterpart.

Hazardous decomposition of di-n-butyl sulfide, leading to the formation of carbon oxides and sulfur oxides, typically occurs under combustion conditions rather than inert thermal decomposition.

Thermal Decomposition of Di-t-Butyl Disulfide

The gas-phase thermolysis of di-t-butyl disulfide has been studied in detail, revealing a unimolecular decomposition pathway.

Decomposition Products

The primary products of the thermal decomposition of di-t-butyl disulfide are isobutene and hydrogen disulfide (H₂S₂).[2] Isobutane is also formed as a minor product.[2] The hydrogen disulfide may further decompose into elemental sulfur and hydrogen sulfide (H₂S), particularly on glass surfaces.[2]

Quantitative Data

The thermal decomposition of di-t-butyl disulfide follows first-order kinetics.[2] The Arrhenius parameters for this decomposition have been determined in both stirred-flow and static systems.

| System | Temperature Range (°C) | Pressure Range (Torr) | log k (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Stirred-flow (Toluene carrier) | 330-400 | - | 14.6 ± 0.4 - (184 ± 4) / (2.303RT) | 184 ± 4 | [2] |

| Static | 246-300 | 60-212 | 13.6 ± 0.2 - (177 ± 2) / (2.303RT) | 177 ± 2 | [2] |

A kinetic study of various disulfides in tetralin provided the following first-order rate constants for di-t-butyl disulfide decomposition:

| Temperature (°C) | k x 10⁵ (s⁻¹) |

| 196 | 1.3 |

| 207 | 3.5 |

| 217 | 7.8 |

The activation parameters in tetralin were determined to be:

-

Ea: 142 kJ/mol

-

log A: 12.8

Proposed Decomposition Pathways

A unimolecular mechanism for the gas-phase thermal decomposition of di-t-butyl disulfide has been proposed.[2] This mechanism involves the formation of isobutene and hydrogen t-butyl disulfide in the initial step, followed by the rapid decomposition of the latter into another molecule of isobutene and hydrogen disulfide.[2]

The following diagrams illustrate the proposed decomposition pathway and the experimental workflow for its analysis.

Caption: Proposed unimolecular decomposition pathway of di-t-butyl disulfide.

Experimental Protocols

Detailed experimental protocols for studying the thermal decomposition of this compound would involve a combination of controlled pyrolysis followed by the analysis of the resulting products.

Gas-Phase Thermolysis (Stirred-Flow System)

This method is suitable for studying the kinetics of gas-phase reactions.

-

Apparatus: A stirred-flow reactor system with a toluene carrier gas stream. The reactor is typically made of quartz to minimize surface reactions.

-

Procedure:

-

Di-t-butyl disulfide is introduced into the heated toluene carrier gas stream.

-

The mixture flows through the stirred reactor maintained at a constant temperature (e.g., 330-400 °C).

-

The effluent from the reactor is rapidly cooled to quench the reaction.

-

The products are collected in a series of cold traps.

-

-

Analysis: The trapped products are analyzed by gas chromatography (GC) to identify and quantify the components. Hydrogen disulfide and hydrogen sulfide can be determined by classical chemical methods or specialized detectors.

Static System Pyrolysis

This method is used to study decomposition under static conditions.

-

Apparatus: A Pyrex or quartz reaction vessel of a known volume connected to a vacuum line and a pressure measurement device.

-

Procedure:

-

A known amount of di-t-butyl disulfide is introduced into the evacuated reaction vessel.

-

The vessel is heated to the desired temperature (e.g., 246-300 °C) in an oven.

-

The reaction progress is monitored by measuring the pressure increase over time.

-

At the end of the experiment, the vessel is cooled, and the products are collected for analysis.

-

-

Analysis: The non-condensable gases are analyzed by GC, and the condensable products are analyzed by GC-Mass Spectrometry (GC-MS) for identification and quantification.

Product Analysis by GC-MS

-

Sample Preparation: The collected decomposition products are dissolved in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, with the split ratio adjusted based on the sample concentration.

-

Oven Program: A temperature program starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to separate the volatile products.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range appropriate for the expected products (e.g., m/z 35-300).

-

-

Data Analysis: The identification of products is achieved by comparing their mass spectra with a library (e.g., NIST). Quantification is performed by integrating the peak areas and using calibration standards.

Caption: General experimental workflow for studying disulfide thermolysis.

Conclusion

The thermal decomposition of this compound is highly dependent on its isomeric form. Di-n-butyl disulfide is thermally stable under conditions that readily decompose di-t-butyl disulfide. The decomposition of di-t-butyl disulfide proceeds via a unimolecular mechanism to yield primarily isobutene and hydrogen disulfide. Understanding these distinct thermal decomposition pathways is essential for professionals in research and drug development to ensure the stability and safety of products containing these moieties. The experimental protocols outlined provide a framework for further investigation into the thermal behavior of sulfur-containing compounds.

References

An In-depth Technical Guide to the Electrochemical Properties of Dibutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of dibutyl disulfide. The information is compiled from various scientific sources to assist researchers and professionals in understanding its redox behavior, which is crucial for its applications in various fields, including organic synthesis and drug development.

Introduction to this compound and its Electrochemical Relevance

This compound (C₈H₁₈S₂) is an organic disulfide compound that plays a role in various chemical and biological processes. The disulfide bond (S-S) is the key functional group that dictates its electrochemical behavior. The reversible nature of the disulfide bond, which can be cleaved and reformed through redox reactions, makes it a subject of interest in electrochemistry. Understanding the oxidation and reduction potentials, as well as the mechanisms of electron transfer, is fundamental for its application in areas such as redox-active drug design, development of redox-responsive materials, and as a catalyst in organic reactions.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is characterized by the redox activity of its disulfide bond. This section summarizes the key electrochemical parameters and the mechanisms involved in its oxidation and reduction.

Reduction of this compound

The electrochemical reduction of dialkyl disulfides, including this compound, typically proceeds via a two-electron transfer process, leading to the cleavage of the disulfide bond and the formation of two thiolates.

Mechanism of Reduction:

The generally accepted mechanism for the reduction of a disulfide (RSSR) is as follows:

RSSR + 2e⁻ → 2 RS⁻

Oxidation of this compound

The anodic oxidation of disulfides is a more complex process that can involve the sulfur atoms and potentially the alkyl chains, depending on the applied potential. For di-tert-butyl disulfide, a structural isomer of this compound, electrochemical oxidation has been shown to be a one-electron process at an initial potential.

At a potential of 1.3 V , one of the carbon-sulfur bonds cleaves, yielding a tert-butyl cation and a BuS-S• radical. At a more positive potential of 1.9 V , both carbon-sulfur bonds are cleaved. While these values are for the tert-butyl isomer, they provide a reasonable estimate for the oxidation potential of n-dibutyl disulfide.

Quantitative Electrochemical Data

Due to the limited availability of specific experimental data for n-dibutyl disulfide in the public domain, the following table summarizes the available and inferred electrochemical data.

| Electrochemical Parameter | Value | Compound | Reference Electrode | Source |

| Reduction Potential (Ep,c) | More negative than -1.888 V | This compound | Not Specified | [1] |

| Oxidation Potential (Ep,a) | ~1.3 V and ~1.9 V | di-tert-butyl disulfide | Not Specified |

Note: The provided oxidation potentials are for the structural isomer di-tert-butyl disulfide and should be considered as an approximation for this compound. The reference electrode for the reduction potential of diphenyl disulfide was not specified in the available source, which is a critical piece of information for comparing potentials.

Experimental Protocols

This section outlines a general methodology for conducting cyclic voltammetry experiments to determine the electrochemical properties of this compound. This protocol is based on standard practices for similar organic compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of a substance.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the deaerated electrolyte solution.

-

Background Scan: Record a cyclic voltammogram of the electrolyte solution alone (without this compound) to establish the potential window and to ensure the absence of interfering impurities.

-

Analyte Addition: Add a known concentration of this compound to the electrochemical cell.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). Multiple cycles may be run to check for stability. The potential range should be chosen to encompass the expected redox events.

-

Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Ep,a for oxidation and Ep,c for reduction) and peak currents.

Visualizations

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

Caption: Workflow for a cyclic voltammetry experiment.

Proposed Electrochemical Reduction Pathway

This diagram shows the proposed two-electron reduction of this compound.

Caption: Proposed two-electron reduction of this compound.

Conclusion

The electrochemical properties of this compound are primarily governed by the redox chemistry of its disulfide bond. While specific, experimentally determined redox potentials for n-dibutyl disulfide are not widely reported, analogies to similar structures provide valuable estimations. The reduction is understood to be a two-electron process leading to the formation of butylthiolate anions, and the oxidation occurs at potentials likely above 1.3 V. For precise quantitative data, dedicated cyclic voltammetry experiments under well-defined conditions are recommended. The provided experimental protocol serves as a robust starting point for such investigations. This guide is intended to be a valuable resource for scientists and researchers working with this compound and other redox-active molecules.

References

A Comprehensive Technical Guide to the Solubility of Dibutyl Disulfide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dibutyl disulfide in a range of common organic solvents. The information is intended to assist in the selection of appropriate solvents for experimental and developmental work involving this compound. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and includes logical and experimental workflow diagrams to guide the user.

Introduction to this compound

This compound (C8H18S2) is an organosulfur compound with a characteristic pungent odor. It is a liquid at room temperature and finds applications in various fields, including as a flavoring agent, a component in some industrial processes, and in the synthesis of other organic molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development.

Data Presentation: Solubility of this compound

Extensive searches for quantitative solubility data for this compound in common organic solvents have revealed a notable lack of specific, publicly available numerical data (e.g., in g/100 mL or mol/L at a specified temperature). However, qualitative descriptions of its solubility are available and summarized below. Given that this compound is a liquid, it may be miscible with some organic solvents, meaning they can be mixed in all proportions to form a homogeneous solution.

Table 1: Qualitative Solubility of this compound

| Solvent | IUPAC Name | Solubility/Miscibility |

| Alcohols (general) | - | Soluble |

| Benzene | Benzene | Mixes well |

| Chloroform | Trichloromethane | Mixes well; Partially soluble |

| Diethyl Ether | Ethoxyethane | Mixes well |

| Toluene | Toluene | Partially soluble |

| Tetrahydrofuran (THF) | Oxolane | Partially soluble |

| Water | Water | Insoluble |

Table 2: Quantitative Solubility of this compound

| Solvent | IUPAC Name | Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Methanol | Methanol | Data not available | Data not available |

| Ethanol | Ethanol | Data not available | Data not available |

| Acetone | Propan-2-one | Data not available | Data not available |

| Toluene | Toluene | Data not available | Data not available |

| Hexane | Hexane | Data not available | Data not available |

| Diethyl Ether | Ethoxyethane | Data not available | Data not available |

| Chloroform | Trichloromethane | Data not available | Data not available |

| Benzene | Benzene | Data not available | Data not available |

Note: The lack of publicly available quantitative data highlights a research gap. The experimental protocol provided in the subsequent section can be employed to determine these values.

Experimental Protocols: Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is adapted from the widely used and reliable shake-flask method, suitable for liquid-liquid solubility determination.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity, >97%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. These will be used to create a calibration curve for the analytical instrument.

-

For example, prepare standards with concentrations ranging from 0.1% to 10% (w/v) or another appropriate range based on preliminary tests.

-

-

Preparation of the Saturated Solution:

-

In a glass vial, add a known volume of the selected organic solvent.

-

Add an excess amount of this compound to the solvent. The presence of a distinct second phase of undissolved this compound is essential to ensure that the solvent is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solvent phase) using a calibrated pipette. Be cautious not to disturb the undissolved this compound layer.

-

Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the calibration curve established in step 1.

-

Analyze the diluted sample using GC-FID or another suitable analytical method to determine the concentration of this compound.

-

-

Calculation and Data Reporting:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility should be reported as the average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent used, the temperature at which the determination was performed, and the analytical method employed. The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Mandatory Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for an experiment involving this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the experimental workflow for determining the solubility of this compound in a given organic solvent using the shake-flask method.

Physical properties: boiling point and vapor pressure of Dibutyl disulfide

An In-depth Technical Guide on the Physical Properties of Dibutyl Disulfide

This guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental methodologies, and a workflow visualization for determining these critical physical properties.

Physical Properties of this compound

This compound, also known as 1-(butyldisulfanyl)butane, is an organic disulfide with the chemical formula C8H18S2.[1] Accurate knowledge of its physical properties, such as boiling point and vapor pressure, is essential for its handling, application, and process design in various research and development settings.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound as reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 229-233 °C | At 760 mmHg (Atmospheric Pressure)[1][2][3][4][5] |

| Vapor Pressure | 52 mmHg | At 37.7 °C[3][5][6] |

| Density | 0.938 g/mL | At 25 °C[2][3][5] |

| Refractive Index | 1.492 | At 20 °C[2][3][5] |

| Flash Point | 93 °C | Closed Cup[3][5] |

| Molecular Weight | 178.4 g/mol |

Experimental Protocols

The determination of boiling point and vapor pressure requires precise experimental techniques to ensure accuracy. The following sections detail common methodologies for these measurements.

Boiling Point Determination: Thiele Tube Method

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For small sample quantities, the Thiele tube method is a highly effective and common procedure.[8]

Methodology:

-

Sample Preparation: A small quantity (less than 1 mL) of this compound is placed into a small-diameter test tube (a fusion tube).[8]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[9][10]

-

Apparatus Assembly: The fusion tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

-

Heating: The entire assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and heated gently and uniformly at the side arm.[8]

-

Observation: As the temperature rises, trapped air in the capillary tube will slowly exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8][9]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[8]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. Its experimental determination involves measuring the equilibrium pressure of the vapor phase of the substance in a closed container at a specific temperature.[11]

General Procedure:

-

Purification: The this compound sample must be purified to remove any volatile impurities that could affect the measurement.

-

Sample Isolation: A purified sample is placed in a container connected to a vacuum line and a pressure measurement device (manometer).

-

Evacuation: The container is cooled to freeze the sample, and any foreign gases are removed by evacuating the system.[11]

-

Equilibration and Measurement: The container is brought to a constant, prescribed temperature in a liquid bath. The pressure of the vapor in equilibrium with the liquid is then measured. This process is repeated at different temperatures to generate a vapor pressure curve.[11]

For substances with very low vapor pressures, specialized techniques such as the Knudsen effusion cell method or gas transpiration are employed.[11][12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube Method.

References

- 1. Butyl disulfide | C8H18S2 | CID 12386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ジブチルジスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. butyl disulfide, 629-45-8 [thegoodscentscompany.com]

- 5. This compound 97 629-45-8 [sigmaaldrich.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

- 12. edepot.wur.nl [edepot.wur.nl]

Spectroscopic Profile of Dibutyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dibutyl disulfide (C8H18S2), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the four chemically non-equivalent protons of the butyl chains.

| Assignment (CH₃(CH₂)₃SS(CH₂)₃CH₃) | Chemical Shift (δ, ppm) |

| a (-S-CH₂-) | 2.69 |

| b (-CH₂-CH₂-S-) | 1.64 |

| c (-CH₂-CH₃) | 1.42 |

| d (-CH₃) | 0.93 |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals four distinct signals for the carbon atoms in the butyl group.

| Assignment (CH₃(CH₂)₃SS(CH₂)₃CH₃) | Chemical Shift (δ, ppm) |

| -S-C H₂- | 39.0 |

| -C H₂-CH₂-S- | 31.5 |

| -C H₂-CH₃ | 21.9 |

| -C H₃ | 13.6 |

Solvent: CDCl₃ (Predicted data; experimental values may vary slightly)

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for C-H and C-S stretching, as well as C-H bending vibrations. The absence of a strong S-H stretching band around 2550-2600 cm⁻¹ is a key indicator of disulfide bond formation.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2958, 2931, 2871 | C-H stretch (alkane) | Strong |

| 1465, 1456 | C-H bend (methylene) | Medium |

| 1378 | C-H bend (methyl) | Medium |

| ~540 | S-S stretch | Weak |

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment |

| 178 | ~25 | [M]⁺ (Molecular Ion) |

| 122 | ~30 | [C₄H₉SSH]⁺ |

| 89 | ~40 | [C₄H₉S]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 41 | ~60 | [C₃H₅]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is required, and a larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition:

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to account for any atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared salt plate assembly with the sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or through direct injection if the sample is sufficiently pure and volatile.

-

Ionization: Electron Ionization (EI) is employed as the ionization method. The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing them to ionize and fragment.[1]

-

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

-